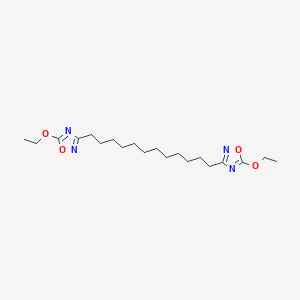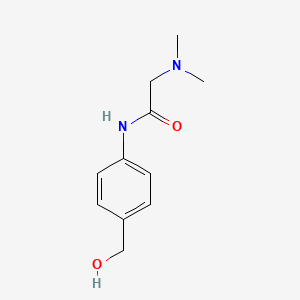![molecular formula C24H22Cl2 B12603947 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene CAS No. 649556-27-4](/img/structure/B12603947.png)
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a butenyl chain, which is further connected to a p-xylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene typically involves the reaction of 4-chlorobenzyl chloride with p-xylene under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product through nucleophilic substitution . The product is then isolated by recrystallization to ensure purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring high-quality output suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, resulting in saturated derivatives.
Substitution: The chlorophenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research into its potential therapeutic applications, including its use as a model compound for drug development, is ongoing.
Mecanismo De Acción
The mechanism by which 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. Its chlorophenyl groups may play a role in binding to active sites, while the butenyl chain and p-xylene moiety contribute to its overall reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known organochlorine insecticide with similar structural features.
4,4’-Dichlorodiphenyl sulfone: Used in the production of high-performance polymers.
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A DDT metabolite with similar environmental persistence.
Uniqueness
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene is unique due to its specific combination of structural elements, which confer distinct chemical and physical properties
Propiedades
Número CAS |
649556-27-4 |
|---|---|
Fórmula molecular |
C24H22Cl2 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
2-[4,4-bis(4-chlorophenyl)but-3-enyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C24H22Cl2/c1-17-6-7-18(2)21(16-17)4-3-5-24(19-8-12-22(25)13-9-19)20-10-14-23(26)15-11-20/h5-16H,3-4H2,1-2H3 |
Clave InChI |
SBUDFGVUHNTPJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CCC=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
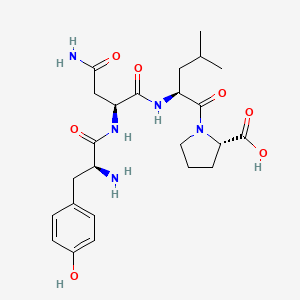

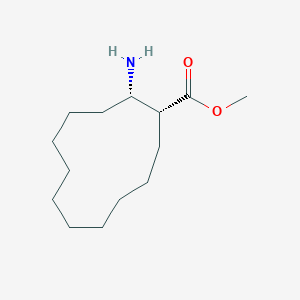
propanedinitrile](/img/structure/B12603886.png)
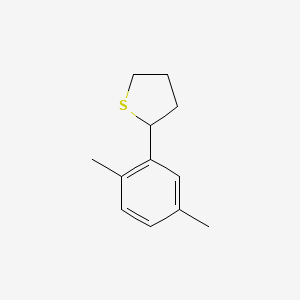
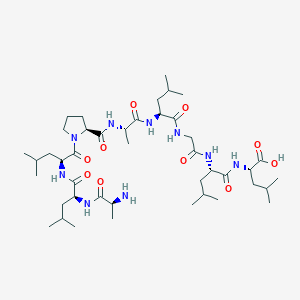
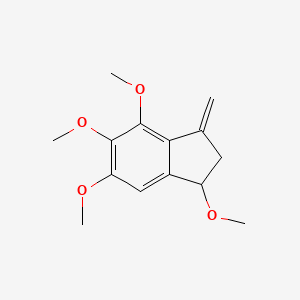
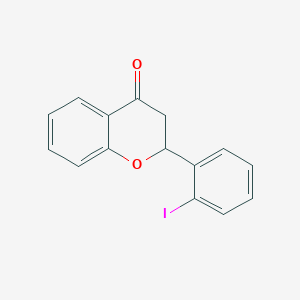
![3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane](/img/structure/B12603916.png)
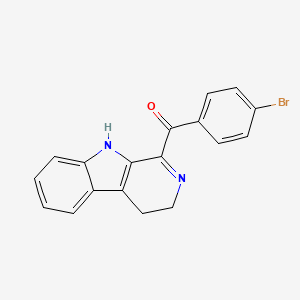
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)
